![molecular formula C20H23BrN6O3 B11508493 7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508493.png)
7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a bromophenyl group, a piperazine ring, and a purine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group can yield phenolic compounds, while nucleophilic substitution of the bromine atom can produce a variety of substituted derivatives .
Scientific Research Applications
7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: Similar structure but with a piperidine ring instead of a piperazine ring.
4-(4-BROMOPHENYL)PHTHALAZINONE: Contains a bromophenyl group and a phthalazinone core.
1-(3,4-DIMETHOXYPHENYL)-3-(4-BROMOPHENYL)PROP-2-EN-1-ONE: Contains a bromophenyl group and a prop-2-en-1-one core.
Uniqueness
The uniqueness of 7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of a purine core with a bromophenyl group and a piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H23BrN6O3 |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C20H23BrN6O3/c1-23-8-10-26(11-9-23)19-22-17-16(18(29)25(3)20(30)24(17)2)27(19)12-15(28)13-4-6-14(21)7-5-13/h4-7H,8-12H2,1-3H3 |
InChI Key |
ZBDXFKAFSDVTKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC(=O)C4=CC=C(C=C4)Br)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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